An In-depth Technical Guide to the Chemical Properties and Stability of TCO-PEG4-Biotin
An In-depth Technical Guide to the Chemical Properties and Stability of TCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG4-biotin is a heterobifunctional chemical probe that has emerged as a valuable tool in chemical biology, drug development, and diagnostics. It incorporates three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a tetraethylene glycol (PEG4) spacer, and a biotin (B1667282) molecule. This unique combination of moieties allows for powerful applications in bioorthogonal chemistry, particularly in the realm of protein labeling, cellular imaging, and affinity capture.
The TCO group is a highly reactive strained alkene that participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. The PEG4 spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule, reduces steric hindrance, and minimizes non-specific binding. The biotin moiety provides a high-affinity handle for detection and purification via its strong and specific interaction with avidin (B1170675) and streptavidin proteins.
This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of TCO-PEG4-biotin, along with detailed experimental protocols for its application and analysis.
Chemical Properties
The fundamental chemical properties of TCO-PEG4-biotin are summarized in the table below. These properties are essential for understanding its handling, storage, and behavior in various experimental settings.
| Property | Value | Source(s) |
| Chemical Name | [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | PubChem |
| Molecular Formula | C₂₉H₅₀N₄O₈S | BroadPharm |
| Molecular Weight | 614.8 g/mol | BroadPharm |
| CAS Number | 2183440-30-2 | BroadPharm |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | Typically ≥95% | BroadPharm |
| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents. The PEG4 spacer enhances solubility in aqueous solutions. | BroadPharm |
| Storage | Store at -20°C, protected from light and moisture. Long-term storage is not recommended due to potential isomerization. | BroadPharm, Technical Support Center: TCO-PEG3-TCO Stability and Application |
Stability
The stability of the trans-cyclooctene (TCO) moiety is a critical factor for the successful application of TCO-PEG4-biotin. The strained double bond of the TCO ring is susceptible to isomerization to the more thermodynamically stable and less reactive cis-cyclooctene (CCO) isomer. This isomerization renders the molecule inactive towards tetrazine ligation.
pH Stability
The TCO group is generally stable in aqueous buffered media at or near neutral pH (pH 6-8) for extended periods, especially when stored at low temperatures (4°C).[1] However, stability can be compromised at extreme pH values.
Thermal Stability
Chemical Compatibility
Certain chemical species can promote the isomerization of TCO to CCO. It is particularly sensitive to:
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Thiols: Reagents containing thiol groups, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, can facilitate the isomerization of TCO.[1] This is a critical consideration when working with proteins that require reducing agents to maintain their activity.
-
Metals: The presence of certain transition metals can also catalyze the isomerization of the TCO ring.
Due to this inherent instability, it is recommended to use freshly prepared solutions of TCO-PEG4-biotin for optimal performance. Long-term storage of TCO-containing compounds is generally not advised.[3]
Reactivity with Tetrazines
The cornerstone of TCO-PEG4-biotin's utility is its rapid and specific reaction with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is characterized by its exceptionally fast kinetics, often referred to as "ultrafast."
The reaction proceeds without the need for a catalyst and forms a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas. The rate of the reaction is typically described by a second-order rate constant (k₂), which can vary depending on the specific structures of the TCO and tetrazine derivatives.
| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol:Water | Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes |
| General Methyl-substituted Tetrazines | ~1000 | Aqueous buffer | Application Notes and Protocols for TCO-Tetrazine Ligation |
| General Hydrogen-substituted Tetrazines | up to 30,000 | Aqueous buffer | Application Notes and Protocols for TCO-Tetrazine Ligation |
| General TCO-Tetrazine Reactions | >800 | General | TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility |
| Highly Strained TCO Derivatives | up to 1 x 10⁶ | Aqueous buffer | Exploring the Versatility of Click Chemistry TCO Products: Application |
The reaction is highly efficient even at low micromolar concentrations, making it ideal for labeling low-abundance biomolecules in complex biological samples. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[4]
Experimental Protocols
This section provides detailed methodologies for common applications and analytical procedures involving TCO-PEG4-biotin.
Protocol for Protein Biotinylation via TCO-Tetrazine Ligation
This protocol describes a two-step process for biotinylating a protein of interest: first, functionalization of the protein with a tetrazine moiety, followed by reaction with TCO-PEG4-biotin.
Materials:
-
Protein of interest
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Tetrazine-NHS ester (or other amine-reactive tetrazine derivative)
-
TCO-PEG4-biotin
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the NHS ester reaction.
-
-
Tetrazine Functionalization of the Protein:
-
Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column, exchanging the protein into fresh Reaction Buffer.
-
-
Biotinylation with TCO-PEG4-biotin:
-
Immediately before use, prepare a 1-10 mM stock solution of TCO-PEG4-biotin in anhydrous DMSO.
-
Add a 1.5- to 5-fold molar excess of the TCO-PEG4-biotin stock solution to the tetrazine-functionalized protein.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color.
-
(Optional) Quench any unreacted TCO-PEG4-biotin by adding a small molecule tetrazine.
-
-
Purification:
-
Remove the excess, unreacted TCO-PEG4-biotin and other reaction components by size-exclusion chromatography or using a spin desalting column.
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol for Cell Surface Labeling
This protocol outlines a two-step labeling strategy for cell surface glycans, involving metabolic incorporation of a tetrazine-modified sugar followed by reaction with TCO-PEG4-biotin.
Materials:
-
Cells of interest
-
Tetrazine-modified sugar (e.g., Ac₄ManNTz)
-
TCO-PEG4-biotin
-
Cell culture medium
-
PBS (phosphate-buffered saline), pH 7.4
-
Streptavidin-conjugated fluorophore
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a tetrazine-modified sugar (e.g., 25-50 µM Ac₄ManNTz) in the cell culture medium for 24-48 hours to allow for metabolic incorporation onto cell surface glycans.
-
-
Biotinylation:
-
Wash the cells three times with ice-cold PBS to remove unincorporated tetrazine-sugar.
-
Prepare a fresh solution of TCO-PEG4-biotin in PBS (e.g., 50-100 µM).
-
Incubate the cells with the TCO-PEG4-biotin solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce internalization of the label.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess TCO-PEG4-biotin.
-
-
Detection:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
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Analytical Methods for Stability and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of TCO-PEG4-biotin and monitoring its degradation. A reverse-phase HPLC method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient Elution:
-
A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
Detection:
-
UV detection at a wavelength where the components have absorbance (e.g., 214 nm for the amide bonds and 254 nm if there are aromatic impurities).
Sample Preparation:
-
Dissolve a small amount of TCO-PEG4-biotin in a suitable solvent (e.g., DMSO or the initial mobile phase composition) to a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the sample onto the HPLC system. The purity can be determined by integrating the peak area of the main compound and any impurity peaks. The formation of the CCO isomer may be observed as a separate, closely eluting peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to not only assess purity but also to identify potential degradation products by their mass-to-charge ratio (m/z).
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
The same LC method as described for HPLC analysis can generally be used, but with a volatile buffer system if TFA is not compatible with the MS system (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).
MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of TCO-PEG4-biotin ([M+H]⁺ ≈ 615.8) and potential degradation products. The CCO isomer will have the same mass. Other degradation products may result from hydrolysis of the carbamate (B1207046) or amide bonds.
Data Analysis:
-
Extract ion chromatograms for the expected m/z of TCO-PEG4-biotin and any other observed masses to identify and quantify degradation products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method to monitor the isomerization of the trans-cyclooctene to the cis-cyclooctene. The olefinic protons of the trans and cis isomers have distinct chemical shifts in the ¹H NMR spectrum.
Procedure:
-
Dissolve a sample of TCO-PEG4-biotin in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire a ¹H NMR spectrum. The olefinic protons of the trans-isomer typically appear around 5.5-5.6 ppm.
-
To study stability, the sample can be incubated under specific conditions (e.g., elevated temperature or in the presence of a thiol) and ¹H NMR spectra can be acquired at different time points.
-
The appearance of new signals corresponding to the olefinic protons of the cis-isomer (typically at a slightly different chemical shift) and the decrease in the integration of the trans-isomer signals can be used to quantify the rate of isomerization.[2]
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. TCO-PEG4-biotin can be utilized as a versatile linker in the modular synthesis of PROTACs, particularly in "in-cell click-formed" or "split" PROTAC strategies.
In this approach, one part of the PROTAC (e.g., the E3 ligase ligand) is functionalized with a tetrazine, and the other part (the target protein ligand) is functionalized with a TCO group. When both components are introduced to cells, they react via click chemistry to form the active PROTAC molecule in situ. The biotin moiety on the TCO-PEG4-biotin linker can be used for subsequent detection, purification, or pull-down of the PROTAC-target-E3 ligase ternary complex.
Conclusion
TCO-PEG4-biotin is a powerful and versatile chemical tool with significant applications in bioconjugation, cell biology, and drug discovery. Its key strengths lie in the rapid and bioorthogonal reactivity of the TCO group with tetrazines, the solubility-enhancing and sterically-hindering properties of the PEG4 spacer, and the high-affinity biotin handle for detection and purification. A thorough understanding of its chemical properties, particularly its stability limitations, is crucial for its effective use. The experimental protocols provided in this guide offer a starting point for researchers to harness the full potential of this valuable reagent in their scientific endeavors.
